molecular formula C26H29ClN6O3 B304894 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone

2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone

货号 B304894
分子量: 509 g/mol
InChI 键: HMLSEECMDUIPDC-MTDXEUNCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone, also known as C16, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

作用机制

2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone exerts its therapeutic effects through the inhibition of various signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone also inhibits the NF-κB pathway, which is involved in inflammation and immune response. Additionally, 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects:
2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone also has anti-inflammatory and anti-fibrotic effects. In animal studies, 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been shown to reduce liver fibrosis and pulmonary fibrosis.

实验室实验的优点和局限性

One advantage of using 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone in lab experiments is its specificity for certain signaling pathways. This allows for targeted inhibition of specific pathways involved in disease processes. However, one limitation of using 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone is its potential toxicity. Further studies are needed to determine the safety and efficacy of 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone in humans.

未来方向

There are several future directions for the study of 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone. One area of research is the development of 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone derivatives with improved efficacy and safety profiles. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone for therapeutic use. Finally, the potential use of 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone in combination with other therapeutic agents should be investigated.
In conclusion, 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone is a chemical compound with potential as a therapeutic agent for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the therapeutic potential of 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone.

合成方法

2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone can be synthesized using a multi-step procedure. The first step involves the reaction of 2-chlorobenzyl alcohol with 2-hydroxybenzaldehyde in the presence of a base to form 2-[(2-chlorobenzyl)oxy]benzaldehyde. The second step is the reaction of 2-[(2-chlorobenzyl)oxy]benzaldehyde with 2,6-dimorpholin-4-ylpyrimidin-4-ylhydrazine in the presence of a catalyst to form 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone.

科学研究应用

2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been shown to have potential as a therapeutic agent for various diseases. It has been studied for its anti-cancer properties, specifically in the treatment of breast cancer and lung cancer. 2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has also been investigated for its potential as an anti-inflammatory and anti-fibrotic agent in diseases such as liver fibrosis and pulmonary fibrosis.

属性

产品名称

2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone

分子式

C26H29ClN6O3

分子量

509 g/mol

IUPAC 名称

N-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C26H29ClN6O3/c27-22-7-3-1-6-21(22)19-36-23-8-4-2-5-20(23)18-28-31-24-17-25(32-9-13-34-14-10-32)30-26(29-24)33-11-15-35-16-12-33/h1-8,17-18H,9-16,19H2,(H,29,30,31)/b28-18+

InChI 键

HMLSEECMDUIPDC-MTDXEUNCSA-N

手性 SMILES

C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4Cl)N5CCOCC5

SMILES

C1COCCN1C2=CC(=NC(=N2)N3CCOCC3)NN=CC4=CC=CC=C4OCC5=CC=CC=C5Cl

规范 SMILES

C1COCCN1C2=NC(=NC(=C2)NN=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)N5CCOCC5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。